molecular formula C18H21NO3S B2369098 N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-phenoxybenzamide CAS No. 1396852-45-1

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-phenoxybenzamide

Cat. No.: B2369098
CAS No.: 1396852-45-1
M. Wt: 331.43
InChI Key: GYPPQFQQMCCTAI-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-phenoxybenzamide is an organic compound with a complex structure that includes a benzamide core, a phenoxy group, and a hydroxy-methylthio-propyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-phenoxybenzamide typically involves multiple steps:

    Formation of the Benzamide Core: This can be achieved by reacting 4-phenoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Hydroxy-Methylthio-Propyl Side Chain: This step involves the reaction of the benzamide with 2-hydroxy-2-methyl-3-(methylthio)propylamine under appropriate conditions to introduce the desired side chain.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy and methylthio groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the phenoxy position.

Scientific Research Applications

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-phenoxybenzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-phenoxybenzamide involves its interaction with specific molecular targets. The hydroxy and methylthio groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-(trifluoromethyl)benzamide
  • N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-(3-methoxyphenoxy)acetamide

Uniqueness

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-phenoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may offer different reactivity patterns and biological activities, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-4-phenoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-18(21,13-23-2)12-19-17(20)14-8-10-16(11-9-14)22-15-6-4-3-5-7-15/h3-11,21H,12-13H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPPQFQQMCCTAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2)(CSC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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